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Compound of Interest

Compound Name: 1-Isopropylimidazolidin-2-one

Cat. No.: B1321413 Get Quote

Introduction

1-Isopropylimidazolidin-2-one belongs to the class of chiral cyclic urea derivatives that have

emerged as powerful organocatalysts in asymmetric synthesis. These catalysts are particularly

effective in promoting conjugate addition reactions, such as the Michael addition of aldehydes

and other nucleophiles to α,β-unsaturated compounds. The core utility of these catalysts lies in

their ability to activate substrates through the formation of chiral intermediates, leading to the

generation of valuable enantiomerically enriched products. This application note focuses on the

utility of 1-isopropylimidazolidin-2-one and its derivatives in the enantioselective conjugate

addition of aldehydes to enones and nitroalkenes, a key transformation in the synthesis of

complex chiral molecules for the pharmaceutical and agrochemical industries.

Mechanism of Action

The catalytic cycle of imidazolidinone-catalyzed conjugate addition reactions is generally

understood to proceed through the formation of a chiral enamine intermediate. The secondary

amine of the imidazolidinone catalyst condenses with an aldehyde to form a nucleophilic

enamine. This enamine then attacks the Michael acceptor (e.g., an enone or nitroalkene) in a

stereocontrolled manner. The resulting iminium ion is subsequently hydrolyzed to release the

chiral product and regenerate the catalyst for the next cycle. The stereochemical outcome of

the reaction is dictated by the chiral environment provided by the catalyst.
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Applications in Drug Development and Organic Synthesis

The products of these conjugate addition reactions, such as chiral γ-nitro aldehydes or 1,5-

dicarbonyl compounds, are versatile synthetic intermediates. They can be readily converted

into a variety of biologically active molecules, including γ-amino acids, substituted piperidines,

and other complex heterocyclic scaffolds that are prevalent in many pharmaceutical agents.

The ability to control the stereochemistry at newly formed chiral centers is of paramount

importance in drug development, as different enantiomers of a drug can have vastly different

pharmacological and toxicological profiles.

Quantitative Data Summary
The following tables summarize representative data for the conjugate addition of aldehydes to

α,β-unsaturated ketones, catalyzed by a closely related imidazolidinone catalyst. These data

illustrate the catalyst's effectiveness in terms of yield and enantioselectivity across various

substrates.

Table 1: Michael Addition of Various Aldehydes to Methyl Vinyl Ketone

Entry Aldehyde Time (h) Yield (%) ee (%)

1 Propanal 24 85 92

2 Butanal 24 88 93

3 Pentanal 24 86 93

4 Hexanal 24 89 94

5
Cyclohexanecarb

aldehyde
48 75 90

Table 2: Michael Addition of Propanal to Various Enones
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Entry Enone Time (h) Yield (%) ee (%)

1
Methyl Vinyl

Ketone
24 85 92

2
Ethyl Vinyl

Ketone
24 87 91

3
Phenyl Vinyl

Ketone
36 80 88

4
2-Cyclohexen-1-

one
48 78 95

Experimental Protocols
General Protocol for the Enantioselective Michael Addition of Aldehydes to Enones

This protocol is a representative example for the conjugate addition of an aldehyde to an α,β-

unsaturated ketone using a chiral imidazolidinone catalyst.

Materials:

Chiral imidazolidinone catalyst (e.g., (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-

one trifluoroacetic acid salt, a well-studied analogue) (20 mol%)

Aldehyde (1.5 equivalents)

Enone (1.0 equivalent)

Co-catalyst (e.g., 4-ethoxycarbonyl-catechol) (20 mol%)

Anhydrous solvent (e.g., Chloroform)

Anhydrous sodium sulfate

Silica gel for column chromatography

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
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Procedure:

To an oven-dried vial equipped with a magnetic stir bar, add the chiral imidazolidinone

catalyst (0.1 mmol, 20 mol%) and the co-catalyst (0.1 mmol, 20 mol%).

Add anhydrous chloroform (1.0 mL) to the vial and stir the mixture at room temperature until

the catalyst is fully dissolved.

Add the enone (0.5 mmol, 1.0 equivalent) to the solution.

Add the aldehyde (0.75 mmol, 1.5 equivalents) to the reaction mixture.

Seal the vial and stir the reaction mixture at room temperature for the time indicated in the

data tables (typically 24-48 hours).

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium

chloride (5 mL).

Extract the aqueous layer with dichloromethane (3 x 10 mL).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel using an appropriate

eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired Michael

adduct.

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid

Chromatography (HPLC) or chiral Gas Chromatography (GC).
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Experimental Workflow for Conjugate Addition

1. Reagent Preparation
- Chiral Imidazolidinone Catalyst

- Co-catalyst
- Aldehyde

- Enone
- Anhydrous Solvent

2. Reaction Setup
- Dissolve catalyst and co-catalyst in solvent

- Add enone, then aldehyde
- Stir at room temperature

3. Reaction Monitoring
- Track progress using TLC

4. Workup
- Quench with NH4Cl (aq)

- Extract with organic solvent
- Dry and concentrate

5. Purification
- Flash column chromatography

6. Analysis
- Characterization (NMR, MS)

- Determine enantiomeric excess (Chiral HPLC/GC)

Click to download full resolution via product page

Caption: Experimental workflow for the conjugate addition reaction.
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Catalytic Cycle of Imidazolidinone-Catalyzed Michael Addition
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Caption: Catalytic cycle for the Michael addition reaction.

To cite this document: BenchChem. [Application Notes: 1-Isopropylimidazolidin-2-one in
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[https://www.benchchem.com/product/b1321413#1-isopropylimidazolidin-2-one-in-conjugate-
addition-reactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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